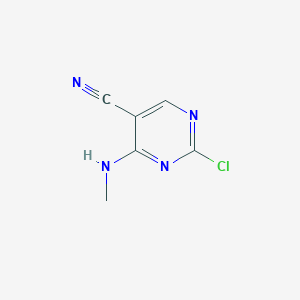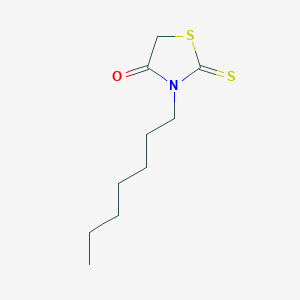
Boc-NH-PEG6-CH2COOH
Descripción general
Descripción
This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are a novel class of therapeutic agents designed to degrade specific proteins within cells.
Mecanismo De Acción
Target of Action
Boc-NH-PEG6-CH2COOH, also known as t-Boc-N-amido-PEG6-CH2CO2H, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein, marking it for degradation . This selective degradation of target proteins is the primary mode of action of PROTACs .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within cells . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle progression, transcription, and DNA repair .
Pharmacokinetics
As a protac linker, it is designed to enhance the solubility and bioavailability of protacs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on the specific PROTACs synthesized using this linker.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes regulated by these proteins, potentially providing a therapeutic effect .
Action Environment
The action of this compound, like other PROTAC linkers, is influenced by various environmental factors within cells. These factors include the presence and concentration of the target protein and E3 ubiquitin ligase, the pH of the cellular environment, and the presence of other interacting proteins . These factors can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Boc-NH-PEG6-CH2COOH plays a crucial role in biochemical reactions as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The polyethylene glycol (PEG) linker in this compound enhances the solubility of the PROTACs in biological applications . The compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, facilitating the ubiquitination and subsequent proteasomal degradation of the target proteins .
Cellular Effects
This compound influences various cellular processes through its role in PROTACs. By promoting the degradation of specific target proteins, PROTACs can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. The PEG linker in this compound ensures efficient cellular uptake and distribution of the PROTACs, enhancing their therapeutic efficacy .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a linker in PROTACs. The compound facilitates the binding of the PROTAC to both the E3 ubiquitin ligase and the target protein . This binding promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG linker in this compound ensures the proper spatial orientation of the ligands, enabling efficient ubiquitination and degradation of the target protein .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as E3 ubiquitin ligases, which play a crucial role in the ubiquitination process. The PEG linker in this compound enhances the solubility and bioavailability of the PROTACs, facilitating their interaction with the ubiquitin-proteasome system . This interaction leads to the selective degradation of target proteins, modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its PEG linker. The hydrophilic nature of the PEG linker enhances the solubility of the compound, allowing efficient cellular uptake and distribution . This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. This property is crucial for the targeted degradation of proteins in specific tissues.
Subcellular Localization
This compound exhibits specific subcellular localization due to its PEG linker. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its activity and function, as it ensures the efficient degradation of target proteins within the desired cellular context .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG6-CH2COOH typically involves the reaction of polyethylene glycol (PEG) with a Boc-protected amine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct structure of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield. Quality control measures are implemented to maintain consistency and reproducibility of the product.
Análisis De Reacciones Químicas
Types of Reactions
Boc-NH-PEG6-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, acids such as trifluoroacetic acid (TFA) are commonly used.
Organic Solvents: Solvents like dichloromethane (DCM) and dimethylformamide (DMF) are often used in the synthesis and reactions involving this compound.
Major Products Formed
The major products formed from the reactions of this compound include various PEGylated compounds and intermediates used in the synthesis of PROTACs .
Aplicaciones Científicas De Investigación
Boc-NH-PEG6-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other PEGylated compounds.
Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.
Medicine: Contributes to the design of novel therapeutic agents for the treatment of diseases by targeting specific proteins for degradation.
Industry: Employed in the production of advanced materials and drug delivery systems
Comparación Con Compuestos Similares
Similar Compounds
- Boc-NH-PEG5-CH2COOH
- Boc-NH-PEG4-CH2COOH
- t-Boc-N-amido-dPEG8-acetic Acid
Uniqueness
Boc-NH-PEG6-CH2COOH is unique due to its specific PEG chain length (six ethylene glycol units), which provides optimal solubility and flexibility for its use in PROTAC synthesis. This compound offers a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in drug development and material science .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCDWMFMVAYYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
